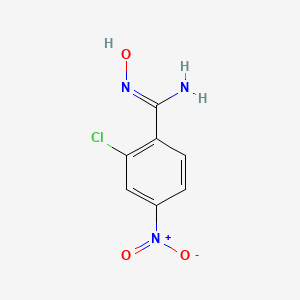

2-Chloro-N'-hydroxy-4-nitrobenzamidine

描述

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a benzamidine derivative characterized by a nitro group at the 4-position, a chlorine substituent at the 2-position, and a hydroxylamine group (-NHOH) on the amidine moiety. This compound may find applications in coordination chemistry, pharmaceuticals, or as a precursor in organic synthesis.

属性

IUPAC Name |

2-chloro-N'-hydroxy-4-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(9)10-12/h1-3,12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFQGSYKNYKJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501238245 | |

| Record name | 2-Chloro-N-hydroxy-4-nitrobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96898-76-9 | |

| Record name | 2-Chloro-N-hydroxy-4-nitrobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96898-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-hydroxy-4-nitrobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of Benzamidine Precursors

The initial step involves nitration of aromatic benzamide derivatives, which introduces the nitro group at the 4-position of the benzene ring. This process is typically performed using a mixture of concentrated sulfuric acid and nitric acid under controlled conditions:

| Parameter | Conditions | Reference |

|---|---|---|

| Nitrating agents | H₂SO₄ / HNO₃ | ,, |

| Temperature | 0°C to 25°C | , |

| Reaction time | 1-3 hours | , |

This nitration yields 4-nitrobenzamide derivatives, which are key intermediates for further functionalization.

Chlorination and Hydroxy Group Introduction

Subsequent chlorination at the ortho position, or direct substitution, is achieved via reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), converting the amino group into a chloro derivative. For the hydroxy group at the N'-position, nucleophilic substitution or reduction steps are employed:

| Reagent | Conditions | Reference |

|---|---|---|

| Thionyl chloride | Reflux, 2-4 hours | , |

| Hydroxylation | Using hydroxylamine derivatives | , |

Formation of Benzamidine Core

The benzamidine core is synthesized via reaction of the chlorinated nitrobenzamide with hydroxylamine derivatives or via amidation of the corresponding nitrated acid with hydroxylamine:

Ar–Cl + NH₂OH → Ar–NHOH + HCl

This step is often performed under basic conditions, such as with potassium carbonate, at elevated temperatures (~80-100°C), to facilitate nucleophilic substitution.

Key Reaction Schemes and Pathways

Direct Amidation Approach

One common pathway involves converting 4-nitro-2-chlorobenzoic acid into its amidine derivative through reaction with hydroxylamine hydrochloride:

4-Nitro-2-chlorobenzoic acid + NH₂OH·HCl → 2-Chloro-N'-hydroxy-4-nitrobenzamidine

This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base like sodium hydroxide or potassium carbonate to promote amidine formation.

Multi-step Synthesis with Intermediates

Alternatively, a multistep synthesis involves:

- Step 1: Nitration of 2-chlorobenzamide to obtain 4-nitro-2-chlorobenzamide.

- Step 2: Chlorination of the amino group to form 2-chloro-4-nitrobenzamide.

- Step 3: Conversion to benzamidine via reaction with hydroxylamine derivatives under basic conditions.

This approach ensures regioselectivity and high purity of the final compound.

Industrial and Laboratory-Scale Methods

Laboratory-Scale Synthesis

The laboratory synthesis often follows the route of nitration, chlorination, and amidation, with reaction conditions optimized for yield and purity:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0°C to room temp | ~80% | , |

| Chlorination | SOCl₂ | Reflux | ~70% | , |

| Amidation | NH₂OH·HCl | 80-100°C, in DMF | ~65-75% | , |

Scale-Up Considerations

For industrial production, continuous flow reactors and automation are employed to enhance safety, reaction control, and product consistency. The process parameters are scaled proportionally, with emphasis on temperature control and reagent stoichiometry to minimize by-products.

Data Tables and Comparative Analysis

Research Findings and Optimization Strategies

Recent research emphasizes the importance of reaction conditions in optimizing yield and purity:

- Temperature control during nitration prevents over-nitration or degradation.

- Use of polar aprotic solvents like DMF enhances amidine formation.

- Stoichiometric balance of reagents, especially in chlorination and amidation, reduces impurities.

- Catalysts such as palladium complexes can facilitate coupling reactions for more complex derivatives.

Furthermore, studies suggest that microwave-assisted synthesis can significantly reduce reaction times and improve yields, aligning with green chemistry principles.

化学反应分析

Types of Reactions

2-Chloro-N’-hydroxy-4-nitrobenzamidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamidines depending on the nucleophile used

科学研究应用

2-Chloro-N’-hydroxy-4-nitrobenzamidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

作用机制

The mechanism of action of 2-Chloro-N’-hydroxy-4-nitrobenzamidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also play a role in hydrogen bonding and other interactions with target molecules .

相似化合物的比较

4-Nitrobenzamidine Hydrochloride

- Structure : Shares the benzamidine core and nitro group but lacks the 2-chloro and N'-hydroxy substituents .

- The hydrochloride salt form enhances solubility in polar solvents compared to the free base form of the target compound.

- Applications : Used in biochemical assays as a protease inhibitor scaffold due to its amidine group .

4-Chloro-N-(2-chloroethyl)benzamide

- Structure : Features a benzamide core with 4-chloro and 2-chloroethyl substituents .

- Key Differences: The amide group is less basic than amidine, reducing solubility in acidic conditions.

- Research Findings : Demonstrated antitumor activity in preclinical studies, suggesting that chloro-substituted aromatic compounds may have therapeutic relevance .

4-Nitrobenzyl 2-Chloroacetate

- Structure : Contains a nitrobenzyl ester with a 2-chloroacetate side chain .

- Key Differences :

- The ester group is hydrolytically unstable compared to the amidine group, limiting its utility in aqueous environments.

- The 4-nitrobenzyl moiety is a common protecting group in organic synthesis, whereas the target compound’s amidine group is more suited for metal coordination.

Chloro-Substituted Amines (e.g., Tris(2-chloroethyl)amine)

- Structure : Nitrogen mustard derivatives with multiple chloroethyl groups .

- Key Differences :

- These compounds exhibit alkylating reactivity due to chloroethyl groups, leading to DNA crosslinking, unlike the target compound’s amidine-based mechanism.

- The presence of hydroxylamine in the target compound may confer redox activity, a feature absent in simple chloroethylamines.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

Functional Group Impact

生物活性

2-Chloro-N'-hydroxy-4-nitrobenzamidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Name : this compound

- CAS Number : 96898-76-9

- Molecular Formula : C7H7ClN4O3

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, affecting biochemical pathways crucial for cellular function.

- Signal Transduction Modulation : The compound can alter signal transduction pathways, influencing cellular responses to external stimuli.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : In vivo studies have shown that it can reduce inflammation in animal models, suggesting potential applications in inflammatory diseases.

- Analgesic Properties : The compound has been evaluated for analgesic effects using the acetic acid-induced writhing test in rodents, showing significant inhibition of pain responses.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Analgesic Activity

In a study assessing analgesic activity, rodents treated with this compound showed a marked reduction in writhing responses induced by acetic acid. The percentage inhibition was comparable to that of standard analgesics like diclofenac sodium.

Case Study 2: Anti-inflammatory Effects

In another study examining anti-inflammatory properties, the compound was administered to rats subjected to carrageenan-induced paw edema. Results indicated a significant reduction in paw volume compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests that it may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could influence its efficacy and safety profile. Understanding these metabolic pathways is essential for predicting drug interactions and optimizing therapeutic use.

常见问题

Q. What are the recommended synthetic routes for 2-Chloro-N'-hydroxy-4-nitrobenzamidine, and how can purity be optimized?

Methodological Answer: The synthesis of structurally similar nitrobenzamide derivatives typically involves multi-step reactions. For example:

Nucleophilic substitution : Introduce the chloro group via chlorination of a nitrobenzene precursor under controlled conditions (e.g., using POCl₃ or SOCl₂) .

Amidation : Couple the chlorinated intermediate with hydroxylamine or its derivatives to form the amidoxime group.

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity.

Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid side products like over-nitrated species.

- Optimize stoichiometry to prevent residual reagents; excess hydroxylamine can lead to byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The nitro group deshields aromatic protons, appearing as doublets in the δ 8.0–8.5 ppm range.

- The amidoxime (-NH-OH) proton resonates as a broad singlet near δ 9.5–10.5 ppm .

- IR :

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

- Crystal Growth : Slow evaporation from DMSO/water mixtures often yields suitable crystals. Poor solubility in common solvents (e.g., chloroform) may require trial of polar aprotic solvents .

- Data Collection :

- High-resolution data (≤ 0.8 Å) is critical due to potential disorder in the nitro and amidoxime groups.

- Use SHELXL for refinement, leveraging constraints for thermal parameters of disordered atoms .

Case Study : For analogous chlorobenzamides, twinning or pseudo-symmetry issues were resolved by merging datasets from multiple crystals .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Computational Analysis :

- Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) predict electron-deficient aromatic rings due to nitro and chloro groups, directing nucleophilic attack to the para position relative to the amidoxime .

- Experimental Validation :

Biological and Interaction Studies

Q. What methodologies are suitable for studying the biological activity of this compound against enzyme targets?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrate. IC₅₀ values are calculated from dose-response curves .

- Molecular Docking :

- AutoDock Vina or Schrödinger Maestro models interactions with catalytic sites (e.g., nitro group hydrogen-bonding with Ser195 in chymotrypsin-like proteases) .

Pitfalls : False positives may arise from compound aggregation; validate with dynamic light scattering (DLS) .

- AutoDock Vina or Schrödinger Maestro models interactions with catalytic sites (e.g., nitro group hydrogen-bonding with Ser195 in chymotrypsin-like proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。